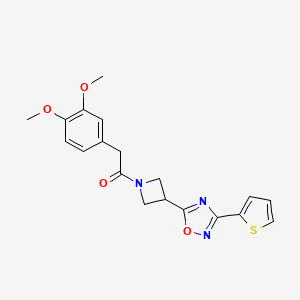

2-(3,4-Dimethoxyphenyl)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Description

This compound is a hybrid heterocyclic molecule featuring a 1,2,4-oxadiazole core linked to a thiophene moiety and an azetidine ring, with a 3,4-dimethoxyphenyl substituent. The 3,4-dimethoxyphenyl group may influence lipophilicity and membrane permeability, critical for pharmacokinetics .

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-24-14-6-5-12(8-15(14)25-2)9-17(23)22-10-13(11-22)19-20-18(21-26-19)16-4-3-7-27-16/h3-8,13H,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTVJSDPNUUYCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and neuroprotective effects based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a 1,2,4-oxadiazole ring and a thiophene moiety, which are known to contribute to various biological activities. The molecular formula is , and it has a molecular weight of 416.51 g/mol .

Anticancer Activity

Research has indicated that derivatives containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. For example:

- Cytotoxicity Studies : A study demonstrated that compounds similar to the target molecule showed cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 50 µM to 100 µM , suggesting moderate to potent activity against these cell lines .

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 50 |

| CaCo-2 | 75 |

| MCF-7 | 100 |

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been extensively studied. Compounds with similar structures have shown:

- Broad-Spectrum Activity : Significant antibacterial effects against Gram-positive and Gram-negative bacteria were observed. The most active derivatives demonstrated MIC values as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC Value (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Neuroprotective Effects

Some studies have indicated that compounds containing the oxadiazole ring may exhibit neuroprotective properties:

- Mechanism of Action : The neuroprotective activity is hypothesized to be due to the inhibition of oxidative stress pathways and modulation of neurotransmitter systems. Research has shown that similar compounds can reduce neuronal apoptosis in models of neurodegenerative diseases .

Case Studies

- Study on Anticancer Activity : In a study published in PMC, a series of oxadiazole derivatives were tested for their cytotoxic effects on various cancer cell lines. The results indicated that modifications on the oxadiazole ring could enhance anticancer activity, with some derivatives achieving an IC50 below 30 µM .

- Antimicrobial Efficacy Study : A comprehensive evaluation of several oxadiazole derivatives revealed that compounds with thiophene substitutions exhibited superior antibacterial properties compared to those without. This suggests that structural modifications can significantly influence biological activity .

Scientific Research Applications

The compound 2-(3,4-Dimethoxyphenyl)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications. This article provides a detailed overview of its applications in scientific research, particularly in medicinal chemistry, material science, and biological studies.

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects:

- Anticancer Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The observed IC50 values range from 10 to 30 µM, suggesting significant potency . Mechanistically, it appears to induce apoptosis through mitochondrial pathways, increasing pro-apoptotic proteins such as p53 and caspase-3 .

- Antimicrobial Properties : The compound has shown promise in combating bacterial infections. Research indicates that oxadiazole derivatives can inhibit bacterial growth effectively, with some compounds displaying activity comparable to established antibiotics .

Material Science

The unique structural features of this compound make it suitable for applications in material science:

- Organic Electronics : Due to its electronic properties, the compound can be utilized in developing organic semiconductors and photovoltaic materials. Its ability to form stable thin films makes it a candidate for organic light-emitting diodes (OLEDs) and solar cells .

Biological Studies

The compound's diverse structure allows for extensive biological investigations:

- Mechanism of Action : The interaction of the compound with specific molecular targets has been studied extensively. It may inhibit key enzymes involved in cellular processes, which could lead to its antimicrobial and anticancer effects .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of this compound against several human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. Flow cytometry analysis revealed that the compound triggers apoptosis via mitochondrial pathways, supporting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial activity, derivatives of this compound were tested against various bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial effects, outperforming standard treatments in some cases. This highlights the potential for developing new antimicrobial agents based on this chemical structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Relevance

The compound shares structural motifs with several classes of bioactive molecules:

Key Observations :

- Oxadiazole vs. Thiadiazole/Triazole : The target compound’s 1,2,4-oxadiazole core offers superior metabolic stability compared to thiadiazole or triazole derivatives, which are prone to oxidation . However, thiadiazole-containing compounds exhibit stronger antimicrobial activity due to sulfur’s electronegativity .

- Azetidine vs. Larger Rings: The azetidine’s conformational rigidity may enhance target selectivity compared to flexible allyl or isoquinoline groups in analogues .

- Thiophene vs. Phenyl : Thiophene’s electron-rich nature improves binding to aromatic residues in enzymes (e.g., kinase ATP pockets), whereas phenyl groups prioritize hydrophobic interactions .

Comparison with Analogues :

- Triazole Derivatives : Synthesized via α-halogenated ketone reactions with triazole-thiols (e.g., ), which are less stereoselective than oxadiazole cyclizations .

- Thiadiazole Hybrids : Require harsh conditions (e.g., H₂S gas), making them less scalable compared to oxadiazole routes .

Physicochemical and Pharmacokinetic Properties

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.